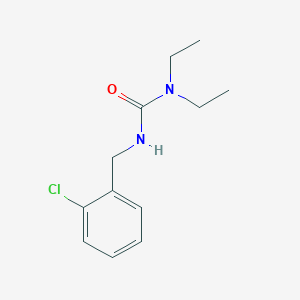
N'-(2-chlorobenzyl)-N,N-diethylurea
Vue d'ensemble
Description
N'-(2-chlorobenzyl)-N,N-diethylurea, also known as CDBU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a valuable tool for research purposes.
Mécanisme D'action
N'-(2-chlorobenzyl)-N,N-diethylurea exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by inhibiting the binding of cofactors and substrates. This inhibition leads to a decrease in the phosphorylation of downstream targets, which ultimately affects cellular processes.
Biochemical and Physiological Effects:
N'-(2-chlorobenzyl)-N,N-diethylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation in various cancer cell lines. N'-(2-chlorobenzyl)-N,N-diethylurea has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N'-(2-chlorobenzyl)-N,N-diethylurea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-chlorobenzyl)-N,N-diethylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, N'-(2-chlorobenzyl)-N,N-diethylurea has been found to have low toxicity and is well-tolerated in animal models. However, the use of N'-(2-chlorobenzyl)-N,N-diethylurea in lab experiments is limited by its solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for research involving N'-(2-chlorobenzyl)-N,N-diethylurea. One potential application is in the development of novel cancer therapies. N'-(2-chlorobenzyl)-N,N-diethylurea has been found to have potent anti-cancer effects and could be used in combination with other drugs to enhance their efficacy. Additionally, N'-(2-chlorobenzyl)-N,N-diethylurea could be used to study the role of PKC in various diseases, including diabetes and cardiovascular disease. Finally, further research is needed to optimize the synthesis and formulation of N'-(2-chlorobenzyl)-N,N-diethylurea for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N'-(2-chlorobenzyl)-N,N-diethylurea is a valuable chemical compound that has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of PKC and has a wide range of biochemical and physiological effects. Despite its limitations, N'-(2-chlorobenzyl)-N,N-diethylurea remains a valuable tool for studying the role of PKC in various cellular processes and has several potential applications in the development of novel therapies for various diseases.
Applications De Recherche Scientifique
N'-(2-chlorobenzyl)-N,N-diethylurea has been extensively used in scientific research for its potential applications in various fields. It has been found to be a potent inhibitor of protein kinase C (PKC), which plays a crucial role in cell signaling pathways. N'-(2-chlorobenzyl)-N,N-diethylurea has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(4-2)12(16)14-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRGOBILBSWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4389973.png)



![1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4390011.png)
![4-(dimethylamino)-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390013.png)
![2-[(2-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4390018.png)

![N-(4-methylphenyl)-2-({5-(4-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4390036.png)
![(3-ethoxypropyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4390047.png)
